n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide
Overview
Description
n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional hydroxyethyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of n-(2-carboxyethyl)-n,4-dimethylbenzenesulfonamide.
Reduction: Formation of n-(2-hydroxyethyl)-n,4-dimethylbenzeneamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with certain enzymes.
Medicine: Sulfonamide derivatives, including this compound, have potential applications as antimicrobial agents. They can inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: This compound can be used in the formulation of specialty chemicals, such as surfactants and detergents, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- n-(2-Hydroxyethyl)-n-methylbenzenesulfonamide
- n-(2-Hydroxyethyl)-n-ethylbenzenesulfonamide
- n-(2-Hydroxyethyl)-n-propylbenzenesulfonamide
Comparison: n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide is unique due to the presence of both hydroxyethyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWHYGRSGMMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283160 | |
Record name | n-(2-hydroxyethyl)-n,4-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-61-7 | |
Record name | N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59724-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059724617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30139 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-hydroxyethyl)-n,4-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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